molecular formula C15H14ClNO4 B12601339 5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide CAS No. 634185-23-2

5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide

Cat. No.: B12601339
CAS No.: 634185-23-2
M. Wt: 307.73 g/mol
InChI Key: ZOXUBMINWTWAHM-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,5-dimethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzamide.

    Reduction: Formation of 5-chloro-N-(2,5-dimethoxyphenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
  • 5-Chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
  • 5-Chloro-N-(2,5-dimethoxyphenyl)-2-thiophenesulfonamide

Uniqueness

5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a chloro group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its structural uniqueness also allows for the exploration of diverse chemical reactions and the synthesis of novel derivatives with potential biological activities.

Biological Activity

5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15_{15}H16_{16}ClN1_{1}O3_{3}, with a molecular weight of approximately 307.73 g/mol. Its structure features a chloro group and two methoxy groups on a phenyl ring, along with a hydroxybenzamide moiety, which contributes to its biological activity.

Property Value
Molecular FormulaC15_{15}H16_{16}ClN1_{1}O3_{3}
Molecular Weight307.73 g/mol
Functional GroupsChloro, Methoxy, Hydroxy

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains. In vitro assays have shown that the compound can inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.

A study highlighted the bactericidal kinetics of similar compounds, suggesting that modifications in the benzamide structure can enhance antimicrobial efficacy. The most potent analogs demonstrated significant reductions in bacterial counts at concentrations above the minimum inhibitory concentration (MIC) .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest: The compound has shown potential in arresting the cell cycle in cancer cells, particularly in the S phase.
  • Cytotoxicity: In vitro studies have reported IC50_{50} values indicating cytotoxic effects against several cancer cell lines such as HeLa, A549, MCF-7, and HepG-2 .

For example, related compounds have exhibited IC50_{50} values ranging from 0.42 to 1.18 μM against different cancer cell lines, demonstrating comparable or superior efficacy compared to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity: Its ability to scavenge free radicals contributes to reducing oxidative stress within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Antimicrobial Efficacy: A study on substituted benzamides indicated that specific structural modifications could enhance bactericidal activity against resistant strains .
  • Cytotoxic Effects: Research on phenylamino derivatives demonstrated that certain modifications could lead to increased selectivity against cancer cells while minimizing toxicity to normal cells .
  • Combination Therapies: Investigations into combination therapies suggest that this compound may synergize with other antimicrobial agents to enhance therapeutic outcomes against resistant infections .

Properties

CAS No.

634185-23-2

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H14ClNO4/c1-20-10-4-6-14(21-2)12(8-10)17-15(19)11-7-9(16)3-5-13(11)18/h3-8,18H,1-2H3,(H,17,19)

InChI Key

ZOXUBMINWTWAHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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